molecular formula C12H9Cl3O2 B14480207 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one CAS No. 64745-57-9

5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one

Cat. No.: B14480207
CAS No.: 64745-57-9
M. Wt: 291.6 g/mol
InChI Key: VZUKMUICNFNPRC-UHFFFAOYSA-N
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Description

5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one is a chemical compound with a complex structure that includes a five-membered oxolan ring and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one typically involves the reaction of 5-methyl-2-oxolane with 2,3,5-trichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxolan-2-one ring. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the replacement of the trichlorophenyl group with various functional groups.

Scientific Research Applications

5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-methylidene-oxolan-2-one
  • 2,3,5-Trichlorophenyl derivatives

Uniqueness

5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one is unique due to its specific combination of a five-membered oxolan ring and a trichlorophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

64745-57-9

Molecular Formula

C12H9Cl3O2

Molecular Weight

291.6 g/mol

IUPAC Name

5-methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C12H9Cl3O2/c1-6-2-8(12(16)17-6)3-7-4-9(13)5-10(14)11(7)15/h3-6H,2H2,1H3

InChI Key

VZUKMUICNFNPRC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=C(C(=CC(=C2)Cl)Cl)Cl)C(=O)O1

Origin of Product

United States

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